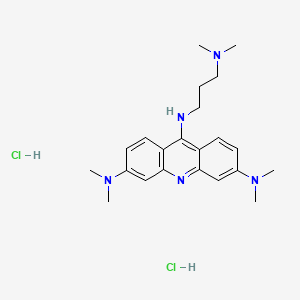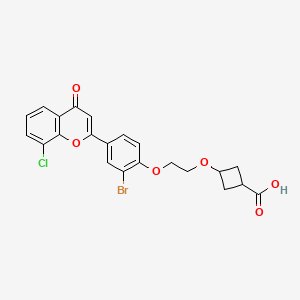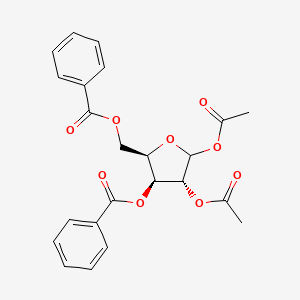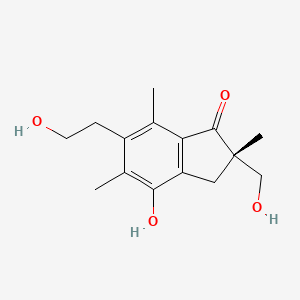![molecular formula C24H22N4O4 B12392642 N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is a complex organic compound that features a quinoline core, an oxazole ring, and a carbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3-ethyl-5-methyl-1,2-oxazole with appropriate reagents under controlled conditions.
Attachment to Benzoyl Group: The oxazole derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-oxazole intermediate.
Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The benzoyl-oxazole intermediate is coupled with the quinoline derivative using carbohydrazide as a linking group under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or oxazole derivatives.
Aplicaciones Científicas De Investigación
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-ethyl-5-methyl-1,2-oxazole derivatives
- Quinoline-2-carbohydrazide derivatives
- Benzoyl-oxazole derivatives
Uniqueness
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is unique due to its combination of a quinoline core, an oxazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C24H22N4O4 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide |
InChI |
InChI=1S/C24H22N4O4/c1-3-20-19(15(2)32-28-20)14-31-18-9-6-8-17(13-18)23(29)26-27-24(30)22-12-11-16-7-4-5-10-21(16)25-22/h4-13H,3,14H2,1-2H3,(H,26,29)(H,27,30) |
Clave InChI |
SJWRHQSLYNANNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1COC2=CC=CC(=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


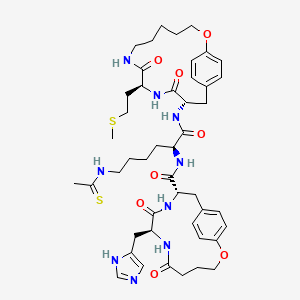

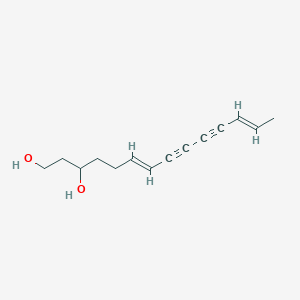
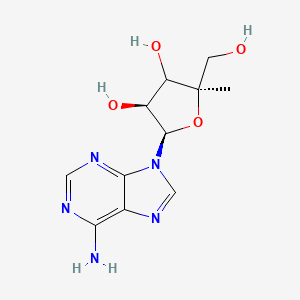
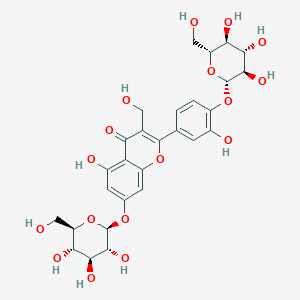
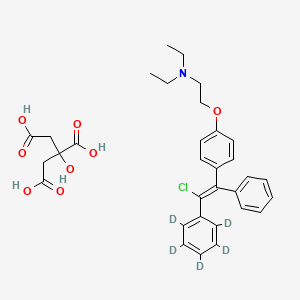
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
